molecular formula C17H14F2N4O B2975699 1-(3-fluoro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899994-42-4

1-(3-fluoro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2975699
CAS RN: 899994-42-4
M. Wt: 328.323
InChI Key: YLCJRNNCLIYMBN-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F2N4O and its molecular weight is 328.323. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antitumor Activity : A compound with a similar structural framework, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and showed inhibition of cancer cell proliferation. This highlights the potential antitumor activity of similar compounds (Hao et al., 2017).
  • Structural Characterization : The crystal structure and theoretical studies of similar triazole derivatives have been conducted, providing insight into their molecular interactions, which is essential for understanding the biological activity of such compounds (Moreno-Fuquen et al., 2019).

Biological Activities

  • Cancer Cell Line Inhibition : Another structurally similar compound, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrated effective inhibition of cancer cell lines, suggesting potential anticancer properties for related triazole derivatives (Lu et al., 2017).
  • Antimicrobial and Antipathogenic Activity : Acylthioureas, a group including triazole derivatives, have shown significant antimicrobial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
  • Antitumor Agents : Substituted 2-phenylthiazole-4-carboxamide derivatives, a class similar to the queried compound, have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines (Aliabadi et al., 2010).

Molecular Interactions and Synthesis Methods

  • Molecular Interaction Analysis : The study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro derivatives, provides valuable insights into the molecular behavior of these compounds, crucial for understanding their biological activities (Shukla et al., 2014).
  • Novel Synthesis Routes : Innovative methods for the synthesis of triazole derivatives, including microwave-assisted techniques, have been explored, offering efficient ways to produce these compounds (Hebishy et al., 2020).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-10-6-7-14(9-15(10)19)23-11(2)16(21-22-23)17(24)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCJRNNCLIYMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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